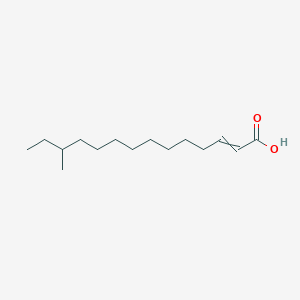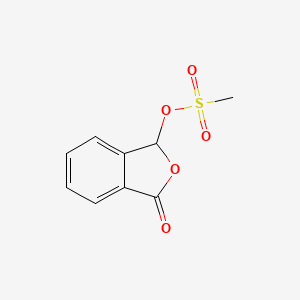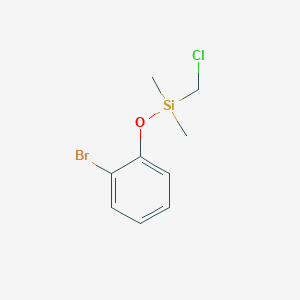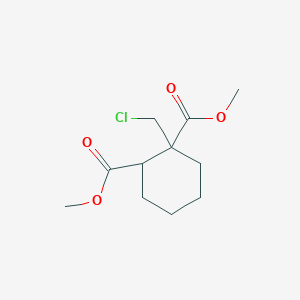
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a chloromethyl group and two ester groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate typically involves the chloromethylation of dimethyl cyclohexane-1,2-dicarboxylate. This can be achieved through the reaction of dimethyl cyclohexane-1,2-dicarboxylate with formaldehyde and hydrochloric acid under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester groups can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Formation of cyclohexane-1,2-diol derivatives.
Applications De Recherche Scientifique
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This can lead to the formation of covalent bonds and subsequent biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1,2-dimethylcyclohexane-1,2-dicarboxylate
- Dimethyl 1,4-cyclohexanedicarboxylate
- Dimethyl 1,2-dibromocyclohexane-1,2-dicarboxylate
Uniqueness
Dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group allows for specific substitution reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
85750-78-3 |
|---|---|
Formule moléculaire |
C11H17ClO4 |
Poids moléculaire |
248.70 g/mol |
Nom IUPAC |
dimethyl 1-(chloromethyl)cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H17ClO4/c1-15-9(13)8-5-3-4-6-11(8,7-12)10(14)16-2/h8H,3-7H2,1-2H3 |
Clé InChI |
NDDYAZIVVDOEJX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCCC1(CCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


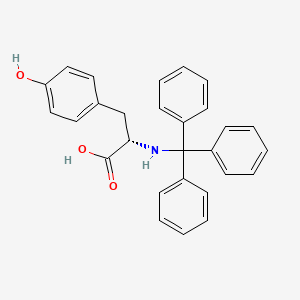
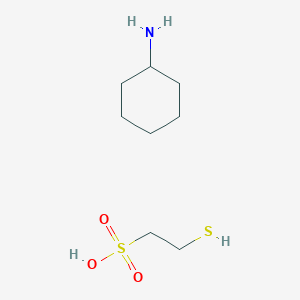
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
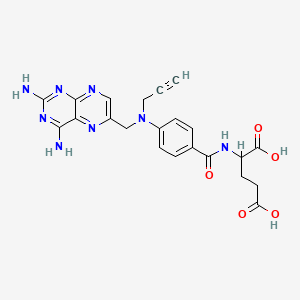
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
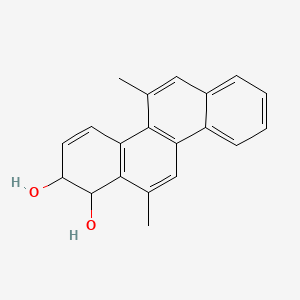

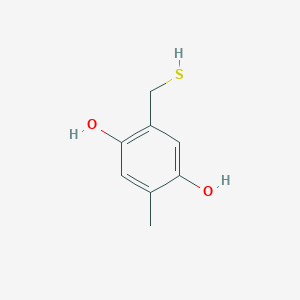
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
